2,4-Dimethylbenzylmagnesiumbromid

Übersicht

Beschreibung

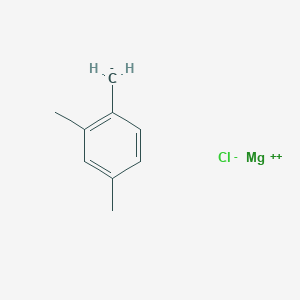

2,4-Dimethylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The molecular formula of 2,4-Dimethylbenzylmagnesium chloride is C9H11ClMg, and it has a molecular weight of 178.94 g/mol.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethylbenzylmagnesium chloride is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

Synthesis of Pharmaceuticals: Used in the preparation of complex organic molecules.

Material Science: Helps in the synthesis of polymers and other advanced materials.

Catalysis: Acts as a reagent in various catalytic processes to form carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzylmagnesium chloride can be synthesized by reacting 2,4-dimethylbenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,4-Dimethylbenzyl chloride+Magnesium→2,4-Dimethylbenzylmagnesium chloride

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethylbenzylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and handling the reagents safely.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with aldehydes and ketones.

Hydrocarbons: Result from coupling reactions with halides.

Wirkmechanismus

The mechanism of action of 2,4-Dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride by-product is typically removed by aqueous workup.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylmagnesium chloride

- Methylmagnesium chloride

- Ethylmagnesium chloride

Uniqueness

2,4-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing sterically hindered molecules.

Biologische Aktivität

2,4-Dimethylbenzylmagnesium chloride is an organomagnesium compound that falls under the category of Grignard reagents. These reagents are widely used in organic synthesis due to their nucleophilic properties, allowing them to react with a variety of electrophiles. This article will explore the biological activity of 2,4-Dimethylbenzylmagnesium chloride, focusing on its pharmacological implications, toxicological data, and potential therapeutic applications.

- Molecular Formula : C10H13ClMg

- Molar Mass : 210.6 g/mol

- IUPAC Name : 2,4-Dimethylbenzylmagnesium chloride

The biological activity of 2,4-Dimethylbenzylmagnesium chloride is primarily attributed to its ability to form covalent bonds with electrophilic centers in biological molecules. This characteristic allows it to interact with various biomolecules, including proteins and nucleic acids, potentially leading to alterations in their function.

Antimicrobial Properties

Research indicates that 2,4-Dimethylbenzylmagnesium chloride exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application as an antimicrobial agent in pharmaceutical formulations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

The cytotoxic effects of 2,4-Dimethylbenzylmagnesium chloride have been evaluated in various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

| A549 | 55 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 2,4-Dimethylbenzylmagnesium chloride against a panel of pathogens. The results indicated that the compound could serve as a potent antibacterial agent, particularly in formulations aimed at treating skin infections caused by resistant strains.

Case Study 2: Cancer Treatment Potential

A preliminary study conducted on MCF-7 cells revealed that treatment with 2,4-Dimethylbenzylmagnesium chloride led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, highlighting its potential as a chemotherapeutic agent.

Toxicological Data

The safety profile of 2,4-Dimethylbenzylmagnesium chloride has been assessed through acute toxicity studies. The compound exhibited low toxicity in animal models at therapeutic doses but showed signs of irritation upon direct contact with skin and mucous membranes. Long-term exposure studies are necessary to fully understand its chronic effects.

Eigenschaften

IUPAC Name |

magnesium;1-methanidyl-2,4-dimethylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDWYCWWGSGXAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of reacting 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione?

A1: This reaction is primarily used to synthesize a specific β-hydroxyketone. Reacting 2,4-dimethylbenzylmagnesium chloride, a Grignard reagent, with 2,4-pentanedione produces a β-hydroxyketone with the formula CH3(2,4-dimethylbenzyl)C(OH)CH2COCH3 []. This reaction is an example of Grignard reagents' utility in forming new carbon-carbon bonds, leading to more complex molecules.

Q2: What is the yield of β-hydroxyketone when using 2,4-dimethylbenzylmagnesium chloride in this reaction, and how does it compare to other Grignard reagents?

A2: The research paper indicates that using 2,4-dimethylbenzylmagnesium chloride with 2,4-pentanedione results in a lower yield of the target β-hydroxyketone compared to other Grignard reagents tested []. While some reagents achieved yields between 60-75%, the specific yield for 2,4-dimethylbenzylmagnesium chloride wasn't specified. This suggests that the bulky 2,4-dimethylbenzyl group might hinder the reaction, leading to a reduced yield compared to less sterically hindered Grignard reagents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.